molecular formula C8H10ClN B035177 4-Chloro-2,3,5-trimethylpyridine CAS No. 109371-18-8

4-Chloro-2,3,5-trimethylpyridine

Cat. No.: B035177
CAS No.: 109371-18-8
M. Wt: 155.62 g/mol
InChI Key: ZAUDMWUHIFBOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,3,5-trimethylpyridine is a heterocyclic organic compound with the molecular formula C8H10ClN. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and three methyl groups at the 2, 3, and 5 positions. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,3,5-trimethylpyridine can be synthesized through several methods. One common approach involves the chlorination of 2,3,5-trimethylpyridine. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 4-position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3,5-trimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2,3,5-trimethylpyridine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Chloro-2,3,5-trimethylpyridine depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trimethylpyridine: Lacks the chlorine atom at the 4-position.

    4-Chloro-3,5-dimethylpyridine: Has two methyl groups instead of three.

    4-Chloro-2,6-dimethylpyridine: Methyl groups are at different positions.

Uniqueness

4-Chloro-2,3,5-trimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-chloro-2,3,5-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-5-4-10-7(3)6(2)8(5)9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUDMWUHIFBOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557355
Record name 4-Chloro-2,3,5-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109371-18-8
Record name 4-Chloro-2,3,5-trimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109371-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,3,5-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

200 g 4,6-dichloro-2,3,5-trimethylpyridine dissolved in 300 ml ethanol and 40 ml conc. sulphuric acid. 2 g 10% Pd/C was used as catalyst. The hydrogen pressure was 2 bar and the hydrogenation was stopped when 1 equivalent of hydrogen had been consumed. After evaporation of alcohol and dilution with water and adjustment of pH to 2.1 the water was extracted with toluene. The toluene contains all starting material and 6-chloro-2,3,5-trimethylpyridine and the water phase 4-chloro-2,3,5-trimethylpyridine and 2,3,5-trimethylpyridine. The pH of the water phase is adjusted to 4.6 and extracted with toluene (3x100 ml). All 4-chloro-2,3,5-trimethylpyridine is in the toluene layer and the 2,3,5-trimethylpyridine in the water. Evaporation of the toluene gave 4-chloro-2,3,5-trimethylpyridine in 78% yield (liquid). NMR: 2×3H, 2,3; 3H, 2,5(s); 1H, 8,25(s). (CDCl3)
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,3,5-trimethylpyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,3,5-trimethylpyridine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2,3,5-trimethylpyridine
Reactant of Route 4
4-Chloro-2,3,5-trimethylpyridine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2,3,5-trimethylpyridine
Reactant of Route 6
4-Chloro-2,3,5-trimethylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.